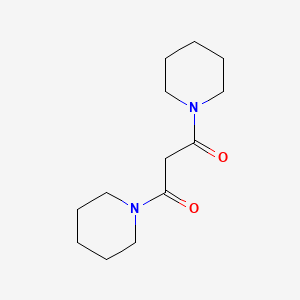

1,3-Di(piperidin-1-yl)propane-1,3-dione

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Di(piperidin-1-yl)propane-1,3-dione typically involves the reaction of piperidine with a suitable precursor under controlled conditions. One common method involves the reaction of piperidine with 1,3-dichloropropane-1,3-dione in the presence of a base . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Di(piperidin-1-yl)propane-1,3-dione can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

GnRH Receptor Antagonism

One of the primary applications of 1,3-di(piperidin-1-yl)propane-1,3-dione is as a gonadotropin-releasing hormone (GnRH) receptor antagonist . This property makes it valuable in treating sex hormone-dependent diseases such as:

- Prostate Cancer

- Breast Cancer

- Endometriosis

- Benign Prostatic Hypertrophy

Research indicates that compounds with this structure can effectively inhibit GnRH receptors, leading to reduced secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which are critical in the regulation of reproductive hormones .

Antifungal Properties

Recent studies have explored the antifungal activity of various derivatives of this compound. A series of synthesized compounds demonstrated moderate antifungal activity against strains such as Candida albicans and Aspergillus species. The mechanism involves inhibition of fungal growth through interference with cholesterol biosynthesis pathways .

Study on Antifungal Activity

A study published in the Journal of Chemical and Pharmaceutical Research synthesized novel derivatives based on this compound and evaluated their antifungal efficacy. The results indicated that certain modifications enhanced biological activity compared to standard antifungal agents .

| Compound Structure | Activity Against Candida albicans | Activity Against Aspergillus |

|---|---|---|

| Original Compound | Moderate | Moderate |

| Modified Derivative A | High | Moderate |

| Modified Derivative B | Low | High |

Wirkmechanismus

The mechanism of action of 1,3-Di(piperidin-1-yl)propane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction . The pathways involved typically include binding to the active site of enzymes or interacting with receptor sites on cell membranes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,3-Di(pyridin-3-yl)propane-1,3-dione: This compound has a similar structure but contains pyridine rings instead of piperidine rings.

1,3-Di(4-piperidyl)propane: This compound has a similar backbone but different functional groups attached to the central carbon atoms.

Uniqueness

1,3-Di(piperidin-1-yl)propane-1,3-dione is unique due to its specific combination of piperidine rings and a propane-1,3-dione backbone . This structure imparts distinct chemical and biological properties, making it valuable in various research applications .

Biologische Aktivität

1,3-Di(piperidin-1-yl)propane-1,3-dione, also known by its CAS number 54561-77-2, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, pharmacokinetics, and therapeutic potential.

- Molecular Formula : C13H22N2O2

- Molar Mass : 238.33 g/mol

- Density : 1.121 g/cm³

- Melting Point : 57 °C

- pKa : 10.94

The biological activity of this compound is believed to involve several mechanisms:

Target Interactions

Similar compounds have shown the ability to inhibit various kinases, suggesting that this compound may interact with protein targets through specific binding sites.

Biochemical Pathways

Compounds with similar structures have been reported to exhibit a range of pharmaceutical activities, including:

Pharmacokinetics

The pharmacokinetic profile of this compound is not extensively documented; however, similar compounds often demonstrate favorable absorption and distribution characteristics in biological systems. The interaction with cytochrome P450 enzymes suggests potential implications for drug metabolism and interactions .

Antimicrobial Activity

Research has indicated that derivatives of piperidine compounds display significant antimicrobial properties. For instance, studies on related piperidine derivatives have shown effectiveness against various bacterial strains and fungi. The minimum inhibitory concentrations (MICs) for some derivatives range from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

| Compound | MIC (mg/mL) | Activity |

|---|---|---|

| Compound A | 0.0039 | Effective against S. aureus |

| Compound B | 0.025 | Effective against E. coli |

Case Studies

A notable study synthesized a series of piperidine derivatives and evaluated their antiviral activity against HIV and other viruses. The results indicated that certain structural modifications could enhance antiviral efficacy . Although specific data for this compound was not highlighted in these studies, the trends observed suggest potential avenues for further investigation.

Cellular Effects

The compound is hypothesized to influence cellular processes by modulating signaling pathways and gene expression. Its interaction with various enzymes suggests that it may alter metabolic pathways within cells .

Eigenschaften

IUPAC Name |

1,3-di(piperidin-1-yl)propane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O2/c16-12(14-7-3-1-4-8-14)11-13(17)15-9-5-2-6-10-15/h1-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFUHZFJGULSMMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CC(=O)N2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50368147 | |

| Record name | 1,3-Di(piperidin-1-yl)propane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54561-77-2 | |

| Record name | 1,3-Di(piperidin-1-yl)propane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.